molecular formula C7H8INO2 B1392890 2-Iodo-3,5-dimethoxypyridine CAS No. 1299607-79-6

2-Iodo-3,5-dimethoxypyridine

Cat. No.: B1392890
CAS No.: 1299607-79-6
M. Wt: 265.05 g/mol
InChI Key: HBBYKQXHHLOOCA-UHFFFAOYSA-N
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Description

2-Iodo-3,5-dimethoxypyridine is a halogenated heterocyclic compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of an iodine atom and two methoxy groups attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

2-Iodo-3,5-dimethoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under GHS07 for safety, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . It is also classified as a combustible solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,5-dimethoxypyridine typically involves the iodination of 3,5-dimethoxypyridine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds as follows:

3,5-Dimethoxypyridine+I2+Oxidizing AgentThis compound\text{3,5-Dimethoxypyridine} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 3,5-Dimethoxypyridine+I2​+Oxidizing Agent→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3,5-dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substitution reactions yield derivatives such as 2-amino-3,5-dimethoxypyridine.
  • Oxidation reactions produce compounds like 2-iodo-3,5-dimethoxybenzaldehyde.
  • Reduction reactions result in 2-iodo-3,5-dimethoxypiperidine.

Mechanism of Action

The mechanism of action of 2-Iodo-3,5-dimethoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodine atom can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

  • 5-Iodo-2,3-dimethoxypyridine
  • 4-Iodo-2,3-dimethoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine

Comparison: 2-Iodo-3,5-dimethoxypyridine is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its isomers. For instance, the 3,5-dimethoxy substitution pattern can influence the electronic distribution in the molecule, affecting its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

2-iodo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBYKQXHHLOOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303906
Record name Pyridine, 2-iodo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-79-6
Record name Pyridine, 2-iodo-3,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-iodo-3,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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